(1,4-Dioxan-2-yloxy)(trimethyl)silane
Description
(1,4-Dioxan-2-yloxy)(trimethyl)silane (CAS 100604-29-3) is an organosilicon compound characterized by a 1,4-dioxane ring substituted with a trimethylsiloxy group. Its molecular formula is C₇H₁₄O₃Si, yielding a molecular weight of ~174.27 g/mol (calculated). Its structure combines the hydrolytic reactivity of silanes with the oxygen-rich dioxane moiety, which may influence solubility and stability in polymer matrices.
Properties
CAS No. |
100604-29-3 |
|---|---|
Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1,4-dioxan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H16O3Si/c1-11(2,3)10-7-6-8-4-5-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
UQXDNVXSGVCULN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1COCCO1 |
Canonical SMILES |
C[Si](C)(C)OC1COCCO1 |
Synonyms |
(1,4-Dioxan-2-yloxy)(trimethyl)silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and physicochemical properties of (1,4-Dioxan-2-yloxy)(trimethyl)silane with analogous silanes:
Reactivity and Hydrolysis Behavior
Hydrolysis Rate :
- The dioxane ring in this compound may slow hydrolysis compared to alkoxy-substituted silanes (e.g., 1,2-Bis(trimethoxysilyl)ethane), which rapidly hydrolyze due to multiple methoxy groups .
- Hexamethyldisiloxane is highly stable due to its Si-O-Si backbone, resisting hydrolysis under mild conditions .
Functional Group Influence :
- Longer alkyl chains (e.g., decyloxy in Trimethyl(decyloxy)silane) enhance hydrophobicity but reduce reactivity with polar substrates .
- Ethynyl and dioxaborolane groups in Trimethyl(dioxaborolane-ethynyl)silane enable participation in cross-coupling reactions, a feature absent in the dioxane-substituted compound .
Environmental and Industrial Considerations
Performance in Coatings and Sealants
- Crosslinking Efficiency: 1,2-Bis(trimethoxysilyl)ethane forms dense networks due to dual hydrolyzable groups, outperforming mono-substituted silanes like the target compound . The dioxane ring may improve compatibility with polar polymers but could limit adhesion to non-polar substrates.
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